
Lactic acid, acetate, cyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactic acid, acetate, cyclohexyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers. This particular ester is formed from lactic acid, acetic acid, and cyclohexanol. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Lactic acid, acetate, cyclohexyl ester can be synthesized through the esterification of lactic acid with acetic acid and cyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the ester is then separated and purified through distillation.
化学反応の分析
Types of Reactions
Lactic acid, acetate, cyclohexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into lactic acid, acetic acid, and cyclohexanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Lactic acid, acetic acid, and cyclohexanol.
Reduction: Alcohols derived from the ester.
Substitution: New esters or amides depending on the nucleophile used.
科学的研究の応用
Lactic acid, acetate, cyclohexyl ester has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential use in biodegradable polymers and as a precursor for other bio-based chemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of lactic acid, acetate, cyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by esterases to release lactic acid, acetic acid, and cyclohexanol, which can then enter various metabolic pathways. The ester itself can act as a solvent, facilitating the dissolution and transport of other molecules.
類似化合物との比較
Lactic acid, acetate, cyclohexyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these esters share similar chemical properties, this compound is unique due to its specific combination of lactic acid, acetic acid, and cyclohexanol, which imparts distinct physical and chemical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.
Propyl acetate: Used as a solvent in coatings and inks.
This compound stands out due to its unique combination of components, making it suitable for specific applications where other esters may not be as effective.
特性
CAS番号 |
64058-36-2 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
cyclohexyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H18O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |
InChIキー |
PRYGJUVRMNIDAI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC1CCCCC1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


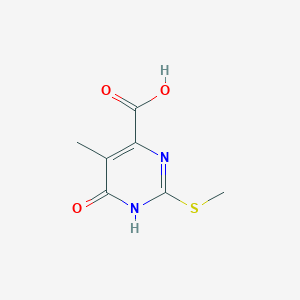

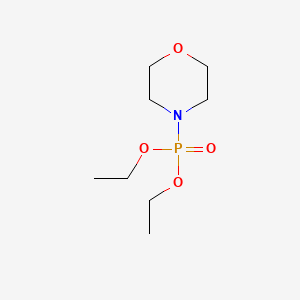

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)

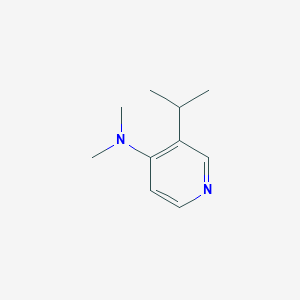
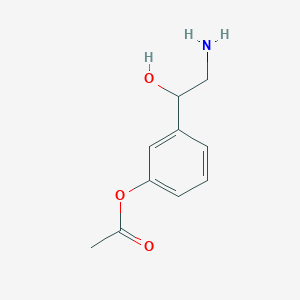
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
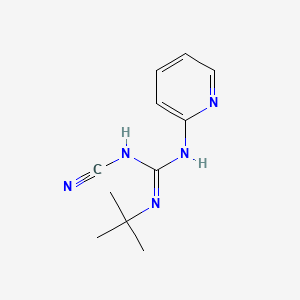
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
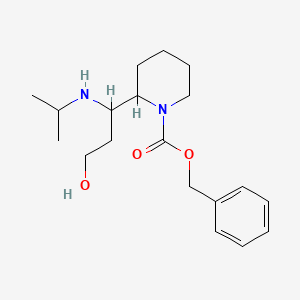
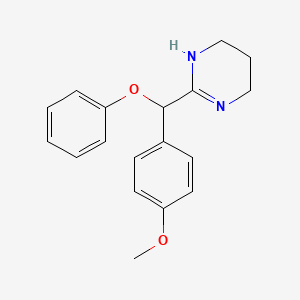
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)
